Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Overview
Description
Methyl 7-oxabicyclo[221]heptane-2-carboxylate is a bicyclic ester compound with a unique structure that includes an oxabicycloheptane ring
Mechanism of Action
Target of Action
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound. Similar compounds have been found to inhibit protein phosphatases , suggesting that this compound may also interact with these enzymes.
Mode of Action
It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This suggests that the compound may interact with its targets and induce changes in their activity, potentially leading to downstream effects.
Biochemical Pathways
Given its potential role as a protein phosphatase inhibitor , it may impact pathways regulated by these enzymes. Protein phosphatases play crucial roles in cellular transduction events such as T-cell activation and cell proliferation .
Result of Action
If it acts as a protein phosphatase inhibitor, it could potentially alter cellular signaling pathways, impacting processes such as cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves the Diels-Alder reaction. This reaction typically uses furans as the diene and olefinic or acetylenic dienophiles. The reaction conditions often require heating and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the development of new polymers and materials with specific properties.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane ring but lacks the ester group.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Uniqueness: Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its ester functionality, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307877, DTXSID401244603 | |
Record name | methyl 7-oxa-2-norbornanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-32-6, 17791-35-4 | |
Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21987-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC196152 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 7-oxa-2-norbornanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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